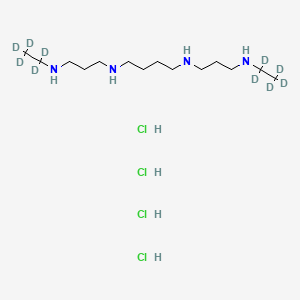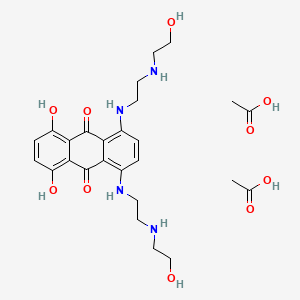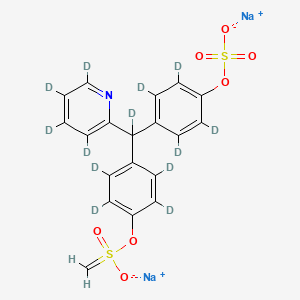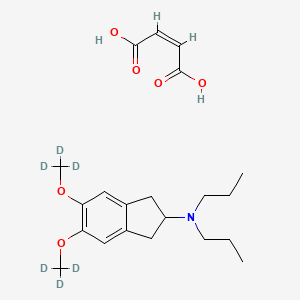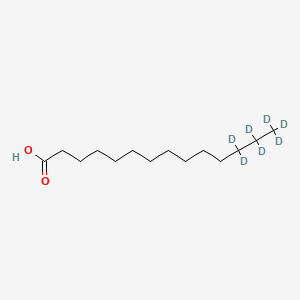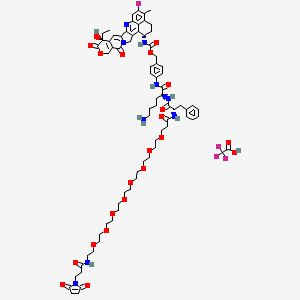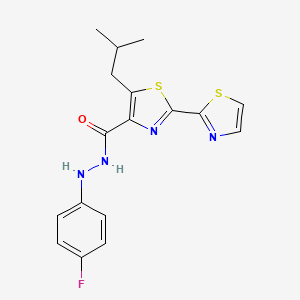
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is a deuterium-labeled compound, specifically a deuterated form of γ-Tocotrienol, an active form of vitamin E . Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
準備方法
The synthesis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 typically involves the incorporation of deuterium into the molecular structure of γ-Tocotrienol. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling . Industrial production methods are not publicly detailed but likely involve large-scale synthesis using similar principles.
化学反応の分析
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 has several scientific research applications:
Chemistry: Used as a tracer in studies involving the quantitation of drug molecules.
Biology: Employed in metabolic studies to understand the behavior of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential effects on the pharmacokinetic and metabolic profiles of pharmaceuticals.
Industry: Utilized in the development of new drugs and therapeutic agents
作用機序
The mechanism of action of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can affect the pharmacokinetics and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion. This can lead to changes in the efficacy and safety of the drug .
類似化合物との比較
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is unique due to its deuterium labeling. Similar compounds include:
γ-Tocotrienol: The non-deuterated form of the compound.
Deuterium-labeled compounds: Other compounds that have undergone deuterium substitution for similar research purposes.
These similar compounds share the common feature of deuterium labeling, which is used to study their pharmacokinetic and metabolic profiles.
特性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
161.22 g/mol |
IUPAC名 |
1-(oxolan-3-ylmethyl)-3-(trideuteriomethyl)urea |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)9-4-6-2-3-11-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/i1D3 |
InChIキー |
ZKHFVKXZYZDWSP-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC(=O)NCC1CCOC1 |
正規SMILES |
CNC(=O)NCC1CCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
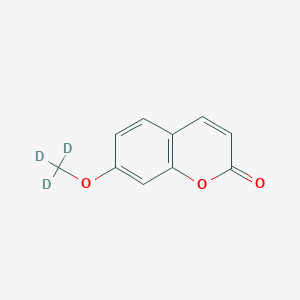
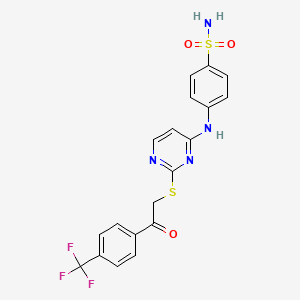
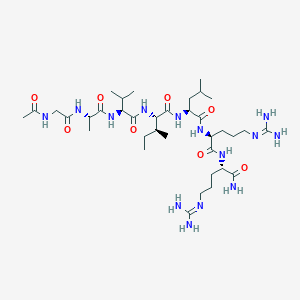
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)
